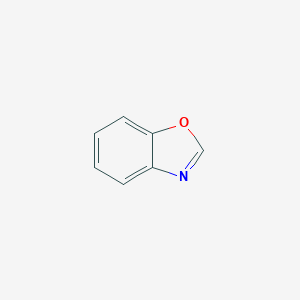
Benzoxazole
Cat. No. B165842
Key on ui cas rn:
273-53-0
M. Wt: 119.12 g/mol
InChI Key: BCMCBBGGLRIHSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08101637B2
Procedure details


The title compound was prepared in accordance with the general method of Example 1, from 2-bromopyridine (41 mg, 0.26 mmol) and 2-(but-3-ynyl)-7-isopropyl-benzo[d]oxazole (55 mg, 0.26 mmol). The crude residue was purified by flash chromatography (DCM/MeOH 99:1) to yield 4.2 mg (14 μmol, 6%) of 7-isopropyl-2-(pyridin-2-yl)but-3-ynyl)benzo[d]oxazole as a red oil.

Name
2-(but-3-ynyl)-7-isopropyl-benzo[d]oxazole
Quantity
55 mg
Type
reactant
Reaction Step One

Name

Name
Identifiers


|
REACTION_CXSMILES
|
BrC1C=CC=CN=1.C([C:12]1[O:13][C:14]2[C:20](C(C)C)=[CH:19][CH:18]=[CH:17][C:15]=2[N:16]=1)CC#C>>[O:13]1[C:14]2[CH:20]=[CH:19][CH:18]=[CH:17][C:15]=2[N:16]=[CH:12]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
41 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC=CC=C1
|
|
Name
|
2-(but-3-ynyl)-7-isopropyl-benzo[d]oxazole
|
|
Quantity
|
55 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(CC#C)C=1OC2=C(N1)C=CC=C2C(C)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude residue was purified by flash chromatography (DCM/MeOH 99:1)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C=NC2=C1C=CC=C2
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
